molecular formula C28H40ClF3N6O9S B10861511 Mmp-7-IN-2

Mmp-7-IN-2

Cat. No.: B10861511
M. Wt: 729.2 g/mol
InChI Key: XHPNKAPWXFVQKQ-AEEVCGNZSA-N
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Description

MMP-7-IN-2 is a selective and potent inhibitor of matrix metalloproteinase 7 (MMP-7), an enzyme involved in the degradation of extracellular matrix components. MMP-7 plays a crucial role in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MMP-7-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of organo mercurial compounds such as p-aminophenyl mercuric acetate (APMA) to activate the pro-form of MMP-7 . The reaction conditions typically include the presence of zinc and calcium ions, which are essential for the enzyme’s activity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using recombinant expression systems. Escherichia coli (E. coli) is commonly used for the recombinant expression and purification of active MMP-7. The process includes the addition of high concentrations of calcium chloride during the refolding process to prevent nonspecific binding and aggregation, significantly improving the yield of active monomeric forms of MMP-7 .

Chemical Reactions Analysis

Types of Reactions

MMP-7-IN-2 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

MMP-7-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

MMP-7-IN-2 exerts its effects by selectively inhibiting the activity of matrix metalloproteinase 7. The compound binds to the active site of MMP-7, preventing it from interacting with its natural substrates. This inhibition disrupts the degradation of extracellular matrix components, thereby affecting various physiological and pathological processes . The molecular targets and pathways involved include the extracellular matrix and signaling pathways related to tissue remodeling and inflammation .

Comparison with Similar Compounds

MMP-7-IN-2 is unique in its high selectivity and potency as an inhibitor of matrix metalloproteinase 7. Similar compounds include:

Compared to these similar compounds, this compound offers a higher degree of selectivity for MMP-7, making it a valuable tool for studying the specific role of this enzyme in various biological processes.

Properties

Molecular Formula

C28H40ClF3N6O9S

Molecular Weight

729.2 g/mol

IUPAC Name

(2S)-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-5-oxopentanoic acid

InChI

InChI=1S/C28H40ClF3N6O9S/c1-13(2)10-20(25(42)37-23(14(3)4)26(43)35-15(5)24(33)41)36-22(40)12-34-21(39)9-8-19(27(44)45)38-48(46,47)16-6-7-18(29)17(11-16)28(30,31)32/h6-7,11,13-15,19-20,23,38H,8-10,12H2,1-5H3,(H2,33,41)(H,34,39)(H,35,43)(H,36,40)(H,37,42)(H,44,45)/t15-,19-,20-,23-/m0/s1

InChI Key

XHPNKAPWXFVQKQ-AEEVCGNZSA-N

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CC[C@@H](C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)N)NC(=O)CNC(=O)CCC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F

Origin of Product

United States

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